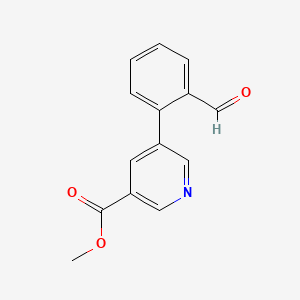

Methyl 5-(2-Formylphenyl)nicotinate

Description

Methyl 5-(2-Formylphenyl)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 5-position of the pyridine ring and a 2-formylphenyl substituent. This compound is of interest in medicinal chemistry due to the dual functionality of its ester and aldehyde groups, which may confer unique reactivity or biological activity.

Properties

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

methyl 5-(2-formylphenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)12-6-11(7-15-8-12)13-5-3-2-4-10(13)9-16/h2-9H,1H3 |

InChI Key |

MSKXCIIOXMXWNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 5-(2-Formylphenyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in multistep synthetic routes.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of drugs targeting specific diseases.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

Enzyme Inhibition: this compound may act as an inhibitor of certain enzymes, interfering with their catalytic activity.

Pathway Modulation: It can modulate specific biochemical pathways, leading to changes in cellular processes.

Mechanism: The exact mechanism of action depends on the specific biological target and pathway involved. It may involve binding to the active site of an enzyme or interacting with other molecular components within the cell.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Methyl 5-(2-Formylphenyl)nicotinate belongs to a broader class of nicotinate esters and aromatic aldehydes. Key structural analogs include:

- Methyl nicotinate: A simple ester lacking the formylphenyl group, known for its prolonged hydrolysis half-life (>95 hours) in the presence of human serum albumin (HSA) .

- 5-(2-Furyl)nicotinic acid : A carboxylic acid derivative with a furyl substituent at the 5-position, differing in both functional group (acid vs. ester) and substituent electronic properties (electron-rich furan vs. electron-deficient formylphenyl) .

- Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate: Features a cyano group and fluorophenoxy substituent, highlighting the impact of electron-withdrawing groups on stability and reactivity .

Metabolic Stability and Hydrolysis Kinetics

Nicotinate esters exhibit wide variability in hydrolysis rates catalyzed by HSA. Methyl nicotinate is highly stable (half-life >95 hours), whereas 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) under physiological conditions . The formylphenyl group in this compound may accelerate hydrolysis due to increased electrophilicity at the ester carbonyl, though direct data are unavailable. Comparatively, trifluoromethyl or cyano substituents (e.g., in methyl 2-amino-5-(trifluoromethyl)nicotinate) could further stabilize the ester against enzymatic cleavage .

Data Tables

Table 1: Structural and Metabolic Comparison of Nicotinate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.